

molecular formula of 5-Chloro-AB-PINACA

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Compound of Interest

Compound Name: 5-Chloro-AB-PINACA

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An In-depth Technical Guide to 5-Chloro-AB-PINACA

Introduction

5-Chloro-AB-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that belongs to the indazole-3-carboxamide class of compounds.[1] It is a chlorinated derivative of AB-PINACA, a potent cannabinoid receptor agonist.[1][2] This structural modification, specifically the addition of a chlorine atom to the terminal carbon of the pentyl group, makes it a subject of interest for researchers studying structure-activity relationships, metabolic stability, and the overall pharmacological effects of halogenated synthetic cannabinoids.[1] This document provides a comprehensive technical overview of **5-Chloro-AB-PINACA**, including its chemical properties, synthesis, analytical characterization, and presumed biological activity, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental chemical and physical properties of **5-Chloro-AB-PINACA** are summarized in the table below. This data is essential for its handling, characterization, and use as an analytical reference standard.



Property	Value	Reference
IUPAC Name	N-[(1S)-1-(aminocarbonyl)-2- methylpropyl]-1-(5- chloropentyl)-1H-indazole-3- carboxamide	[2][3][4]
Synonyms	5-chloro ABP, 5Cl-AB-PINACA	[2][3]
Molecular Formula	C18H25CIN4O2	[2][5][6][7]
Molecular Weight	364.9 g/mol	[2][3][5]
CAS Number	1801552-02-2	[2][3][4][5]
Appearance	Crystalline solid, White powder	[2][4]
Purity	≥98%	[2][5]
Solubility	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, Methanol: 1 mg/ml	[2]
Storage	-20°C	[2][8]
Stability	≥ 5 years (when stored at -20°C)	[2]

Synthesis and Characterization Synthetic Pathway

The synthesis of **5-Chloro-AB-PINACA** typically follows a convergent two-stage methodology common for indazole-3-carboxamide synthetic cannabinoids.[1] This involves the N-alkylation of the indazole core, followed by an amide coupling reaction.[1]

The key precursors for this synthesis are:

- 5-Chloro-1H-indazole-3-carboxylic acid: This provides the core heterocyclic structure.[1]
- 1-Bromo-5-chloropentane: This reagent is used to introduce the 5-chloropentyl tail at the N1 position of the indazole ring.[1]



• L-valinamide: This amino acid derivative forms the (S)-1-amino-3-methyl-1-oxobutan-2-yl moiety, which is crucial for its cannabimimetic activity.[1]

A generalized workflow for the synthesis is depicted below.

A generalized two-stage synthesis pathway for **5-Chloro-AB-PINACA**.

Experimental Protocol: Synthesis

A representative, generalized protocol for the synthesis of **5-Chloro-AB-PINACA** is as follows:

- N-Alkylation:
 - Dissolve 5-Chloro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
 - Add a base, for example, potassium carbonate (K₂CO₃), to the solution to deprotonate the indazole nitrogen.
 - Add 1-bromo-5-chloropentane to the reaction mixture.
 - Heat the mixture and stir for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
 - After completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product, 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid, using column chromatography.

Amide Coupling:

- Dissolve the purified 1-(5-chloropentyl)-1H-indazole-3-carboxylic acid in an appropriate solvent like DMF.
- Add amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole), along with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
- Add L-valinamide to the activated carboxylic acid.



- Stir the reaction mixture at room temperature until completion.
- Purify the final product, 5-Chloro-AB-PINACA, via extraction and subsequent column chromatography or recrystallization.

Analytical Characterization Protocols

Characterization and identification of **5-Chloro-AB-PINACA** in seized materials or for reference standard confirmation typically involve spectroscopic methods.

- 3.3.1 Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: Prepare a dilute solution of the analyte (~4 mg/mL) in methanol.[4]
- Instrumentation: Use an Agilent GC/MSD system (or equivalent) equipped with an HP-5 MS (or similar) column (30m x 0.25 mm x 0.25 μm).[4]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[4]
- Injection: Inject 1 μL in split mode (e.g., 25:1 split ratio).[4]
- Temperature Program:
 - Initial temperature of 60°C, hold for 2 minutes.
 - Ramp to 320°C at 30°C/min.
 - Hold at 320°C for 9 minutes.[4]
- MS Parameters: Operate in electron ionization (EI) mode with a scan range of 40-550 m/z.[3]
- 3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 11 mg of the analyte in deuterated methanol (methanol-d4). Add tetramethylsilane (TMS) as a 0 ppm reference.[4]
- Instrumentation: A 400 MHz NMR spectrometer.[4]
- Parameters:



- Acquire ¹H NMR spectra.
- Set a spectral width to encompass resonances from approximately -3 ppm to 13 ppm.
- Use a 90° pulse angle.
- Employ a long relaxation delay (e.g., 45 seconds) between pulses to ensure accurate integration if quantitative analysis is required.[4]

Pharmacology and Metabolism Mechanism of Action and Signaling Pathway

As a synthetic cannabinoid, **5-Chloro-AB-PINACA** is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.[9][10] Activation of the CB1 receptor by an agonist initiates a signaling cascade.

The general signaling pathway for CB1 receptor activation is as follows:

- Agonist Binding: 5-Chloro-AB-PINACA binds to the CB1 receptor.
- G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβy dimer.
- Downstream Effects:
 - The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
 - The Gβγ dimer can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.
- Signal Termination: The Gα subunit hydrolyzes GTP back to GDP, leading to re-association with the Gβy dimer and termination of the signal.



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References

- 1. 5-Chloro-AB-PINACA | 1801552-02-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cfsre.org [cfsre.org]
- 4. swgdrug.org [swgdrug.org]
- 5. 5-chloro AB-PINACA [A crystalline solid] [lgcstandards.com]
- 6. 5-Chloro-AB-PINACA | C18H25CIN4O2 | CID 91936938 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 5-chloro AB-PINACA Labchem Catalog [catalog.labchem.com.my]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral Pharmacology of Five Novel Synthetic Cannabinoids PMC [pmc.ncbi.nlm.nih.gov]
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